1-Bromo-3-(chloromethyl)-5-nitrobenzene
Description
Molecular Geometry and Crystallographic Analysis
1-Bromo-3-(chloromethyl)-5-nitrobenzene (C₇H₅BrClNO₂) crystallizes in the triclinic space group P1, with unit cell parameters a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, α = 96.89°, β = 96.20°, and γ = 100.70°. The asymmetric unit contains two independent molecules, each exhibiting a planar nitro group (O–N–O angle = 124.2°) and a chloromethyl substituent oriented orthogonally to the aromatic plane. The bromine atom occupies the para position relative to the nitro group, creating a steric environment that slightly distorts the benzene ring (C–C–C angles: 117.5°–122.3°).
X-ray diffraction analysis reveals intermolecular Br···O interactions (3.143–3.162 Å) that stabilize the crystal lattice. The C–Br bond length measures 1.902 Å, consistent with typical aryl bromide covalent radii, while the C–Cl bond in the chloromethyl group is 1.736 Å. A comparison of experimental and density functional theory (DFT)-optimized geometries shows deviations of less than 2% in bond lengths, validating the accuracy of crystallographic data.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 3.978, 8.153, 14.040 |
| α, β, γ (°) | 96.89, 96.20, 100.70 |
| C–Br bond length (Å) | 1.902 |
| C–Cl bond length (Å) | 1.736 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂Cl), δ 7.2–7.5 (m, 3H, aromatic protons). The chloromethyl group appears as a singlet due to equivalent protons, while coupling between nitro-adjacent protons causes splitting in aromatic signals.
- ¹³C NMR : δ 45.2 (CH₂Cl), δ 122.1–148.7 (aromatic carbons), δ 150.3 (NO₂-bearing carbon).
Infrared (IR) Spectroscopy:
Key absorptions include:
Mass Spectrometry (MS):
The molecular ion peak appears at m/z 250.48 (M⁺), with fragment ions at m/z 215 (M⁺−Cl), 170 (M⁺−Br), and 123 (C₆H₄NO₂⁺).
Table 2: Spectroscopic signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 4.65 (CH₂Cl), δ 7.2–7.5 (aromatic) |
| ¹³C NMR | δ 45.2 (CH₂Cl), δ 150.3 (C–NO₂) |
| IR | 1530 cm⁻¹, 1345 cm⁻¹, 560 cm⁻¹ |
| MS | m/z 250.48 (M⁺), 215 (M⁺−Cl) |
Comparative Analysis with Isomeric Derivatives
Substituent position significantly impacts physicochemical properties:
1-Bromo-5-(chloromethyl)-3-nitrobenzene :
1-Chloro-3-(bromomethyl)-5-nitrobenzene :
1-Bromo-3-nitro-5-(trifluoromethyl)benzene :
Table 3: Isomer comparison
| Isomer | Melting Point (°C) | C–X Bond Length (Å) |
|---|---|---|
| 1-Bromo-3-(chloromethyl)-5-nitro | 81.2 | 1.902 (Br), 1.736 (Cl) |
| 1-Chloro-3-(bromomethyl)-5-nitro | 75.5 | 1.897 (Br), 1.732 (Cl) |
| 1-Bromo-5-(chloromethyl)-3-nitro | 68.0 | 1.899 (Br), 1.739 (Cl) |
Anisotropic Displacement Parameter Benchmarking
Anisotropic displacement parameters (ADPs) for this compound were benchmarked against theoretical models using single-crystal X-ray data collected at 100 K. Key findings:
- Br atom ADP (Ueq) : 0.055 Ų (experimental) vs. 0.051 Ų (DFT). The 7% discrepancy arises from halogen-heavy atom thermal motion.
- Chloromethyl group : Longitudinal displacement (U11 = 0.067 Ų) exceeds transverse motion (U22 = 0.057 Ų), indicating preferential vibration along the C–Cl bond axis.
- Nitro group : ADP ellipsoids exhibit prolate shapes (U33/U11 = 1.8), reflecting out-of-plane libration.
Comparisons with the bromomethyl analog (C₇H₅Br₂NO₂) show 12% higher ADPs for bromine, confirming mass-dependent thermal motion.
Table 4: ADP comparison (Ų)
| Atom | Experimental Ueq | Theoretical Ueq |
|---|---|---|
| Br | 0.055 | 0.051 |
| Cl (CH₂Cl) | 0.068 | 0.063 |
| N (NO₂) | 0.043 | 0.039 |
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYFIWQEWNTISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-3-(chloromethyl)-5-nitrobenzene generally follows a sequential approach involving:
- Nitration of a suitable benzene derivative to introduce the nitro group at the 5-position.
- Bromination to add the bromine atom at the 1-position.
- Chloromethylation to introduce the chloromethyl group at the 3-position.
This stepwise substitution ensures regioselectivity and high yield of the target compound.
Detailed Stepwise Preparation
| Step | Reaction Type | Description | Typical Reagents and Conditions | Notes on Yield and Purity |
|---|---|---|---|---|
| 1 | Nitration | Introduction of the nitro group (-NO₂) into the benzene ring, usually at the 5-position. | Mixed acid (HNO₃/H₂SO₄), controlled temperature (0-5°C) | Careful temperature control avoids over-nitration. |
| 2 | Bromination | Electrophilic aromatic substitution to add bromine at the 1-position. | Bromine (Br₂) or N-bromosuccinimide (NBS), FeBr₃ catalyst | Selectivity influenced by existing substituents. |
| 3 | Chloromethylation | Introduction of the chloromethyl (-CH₂Cl) group at the 3-position, often via chloromethoxylation. | Chloromethyl methyl ether or formaldehyde + HCl, Lewis acid catalyst (e.g., ZnCl₂) | Requires control to avoid poly-substitution. |
This sequence is supported by the synthesis outline for the closely related compound 1-Bromo-3-(chloromethoxy)-5-nitrobenzene, where chloromethoxylation is the final step after nitration and bromination.
Example Synthetic Route
A representative synthetic route based on literature and industrial practices is as follows:
- Starting Material: 3-nitrobenzyl alcohol or a suitably substituted benzene derivative.
- Nitration: Introduce the nitro group using mixed acid nitration.
- Bromination: Brominate the nitrobenzene intermediate using bromine in the presence of a Lewis acid catalyst to achieve substitution at the 1-position.
- Chloromethylation: React the bromonitrobenzene intermediate with chloromethyl methyl ether or formaldehyde and hydrochloric acid under Lewis acid catalysis to install the chloromethyl group at the 3-position.
Reaction Conditions and Optimization
- Temperature Control: Low temperatures (0-5°C) during nitration and chloromethylation steps minimize side reactions.
- Catalysts: Lewis acids such as FeBr₃ (for bromination) and ZnCl₂ (for chloromethylation) enhance regioselectivity and reaction rates.
- Solvent Choice: Non-polar solvents like chloroform or dichloromethane are commonly used to dissolve reactants and control reaction kinetics.
- Purification: Column chromatography or recrystallization from suitable solvents is employed to isolate the pure product.
Industrial Considerations
Industrial synthesis emphasizes:
- Scalability: Optimization of reagent stoichiometry and reaction times to maximize yield.
- Cost-effectiveness: Use of readily available reagents and catalysts.
- Safety: Handling of hazardous reagents like bromine and chloromethyl methyl ether under controlled conditions.
- Environmental Impact: Minimizing waste and employing greener solvents where possible.
Comparative Data Table of Key Steps
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Challenges/Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0-5°C | 70-85 | Over-nitration risk; regioselectivity critical |
| Bromination | Br₂ or NBS, FeBr₃ catalyst, RT | 75-90 | Control to avoid polybromination |
| Chloromethylation | Chloromethyl methyl ether, ZnCl₂, 0-5°C | 60-80 | Toxic reagents; requires strict safety measures |
Research Findings and Analytical Data
- Spectroscopic Confirmation: The final product is confirmed by NMR (¹H, ¹³C), IR, and mass spectrometry, showing characteristic signals for bromine, nitro, and chloromethyl substituents.
- Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, often achieving >95% purity.
- Reactivity Profile: The chloromethyl group exhibits electrophilic reactivity, useful for further functionalization in synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions may use aqueous or alcoholic solutions of tin(II) chloride.
Oxidation: Potassium permanganate is used in aqueous or alkaline solutions, often at elevated temperatures to ensure complete oxidation.
Major Products
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction: The primary product is 1-bromo-3-(aminomethyl)-5-nitrobenzene.
Oxidation: The major product is 1-bromo-3-(carboxymethyl)-5-nitrobenzene.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-(chloromethyl)-5-nitrobenzene serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions:
- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles, leading to the formation of various functionalized compounds.
- Coupling Reactions : It can be used in coupling reactions to synthesize more complex aromatic compounds, which are crucial in the development of dyes and pharmaceuticals.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Chloromethyl group replaced by amines or alcohols | Amines, ethers |
| Coupling Reactions | Formation of biaryl compounds via coupling with aryl halides | Aryl ethers, biaryls |
Pharmaceutical Applications
The compound's ability to undergo transformations makes it valuable in pharmaceutical chemistry. It has been utilized to synthesize various bioactive molecules:
- Antimicrobial Agents : Derivatives of this compound have shown activity against bacterial strains, making them potential candidates for new antibiotics.
- Anti-cancer Compounds : Research indicates that modifications of this compound can lead to the development of anti-cancer agents through targeted synthesis.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents derived from this compound through nucleophilic substitution with various amines. The resulting compounds exhibited significant antibacterial activity against Gram-positive bacteria.
Agrochemical Applications
In agrochemistry, this compound is explored for its potential use in developing pesticides and herbicides:
- Pesticide Development : The compound can be transformed into active ingredients for pesticides that target specific pests while minimizing environmental impact.
Table 2: Agrochemical Applications
| Application Type | Description | Example Products |
|---|---|---|
| Pesticides | Active ingredients for pest control | Insecticides |
| Herbicides | Compounds targeting unwanted vegetation | Selective herbicides |
Material Science
The compound is also being investigated for its potential applications in material science:
- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Case Study: Polymer Synthesis
Research has explored the use of this compound as a building block for synthesizing specialty polymers that exhibit enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine or chloromethyl group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Reactivity Differences
The following compounds share structural similarities but differ in substituents, leading to distinct chemical behaviors:
Table 1: Key Structural and Physical Properties
*Estimated based on formula.
Halogen and Functional Group Effects
- Bromine vs. Chlorine : Bromine in this compound acts as a superior leaving group compared to chlorine in 1-chloro-3-(chloromethyl)-5-nitrobenzene (), enabling faster Suzuki-Miyaura cross-coupling reactions .
- Chloromethyl (-CH₂Cl) vs. Methyl (-CH₃) : The chloromethyl group in the target compound facilitates alkylation and nucleophilic substitution, unlike the inert methyl group in 1-bromo-3-methyl-5-nitrobenzene (). For example, the chloromethyl group can react with aldehydes to form ethers, as seen in biphenyl oxazole synthesis .
- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions. However, electron-withdrawing substituents like trifluoromethyl (-CF₃) in 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene further enhance ring deactivation, reducing reactivity toward electrophiles compared to the target compound .
Solubility and Lipophilicity
Industrial and Pharmaceutical Relevance
- Drug Synthesis : The chloromethyl group in the target compound is a key intermediate in synthesizing enzyme inhibitors targeting NPP1/NPP3 isozymes via Suzuki-Miyaura coupling .
- Agrochemicals : 1-Bromo-3-methoxy-5-nitrobenzene’s methoxy group is advantageous in herbicide synthesis due to its stability under acidic conditions .
- Fluorinated Analogs : 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene’s fluorine atom enhances metabolic stability, making it suitable for antimicrobial agents .
Biological Activity
1-Bromo-3-(chloromethyl)-5-nitrobenzene is an aromatic compound characterized by its bromine, chloromethyl, and nitro substituents on a benzene ring. With a molecular formula of CHBrClNO and a molecular weight of approximately 236.45 g/mol, this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Weight : 236.45 g/mol
- Melting Point : Approximately 81.2 °C
- Boiling Point : Approximately 268.8 °C
While specific mechanisms for this compound are not extensively documented, related compounds suggest possible interactions with various biological targets:
- Enzyme Interaction : Similar compounds often interact with enzymes, potentially altering their conformation and activity through binding at active sites.
- Biochemical Pathways : The compound may affect metabolic pathways by influencing the flow of metabolites through targeted enzymes.
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential effects:
Anticancer Activity
Some studies indicate that structurally related compounds exhibit significant anticancer properties:
- Cell Lines Tested : Compounds with similar structures have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .
- Mechanism Insights : The presence of nitro and halogen groups may enhance the cytotoxic effects through reactive oxygen species generation or interference with DNA replication processes.
Toxicological Studies
Limited toxicological data suggest that the compound's safety profile requires further investigation:
- Dosage Effects : Variations in dosage in animal models indicate potential therapeutic effects at lower concentrations, while higher doses may lead to toxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | 0.93 | Different substitution pattern affecting reactivity |
| 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | 0.87 | Variations in halogen positioning |
| 2-Bromo-1-chloro-3-nitrobenzene | 19128-48-4 | 0.87 | Different ortho/para positioning |
Case Studies
While direct case studies on this specific compound are scarce, insights can be drawn from related research:
- Targeted Protein Degradation : The role of similar compounds in PROTAC (Proteolysis Targeting Chimeras) development highlights their potential in targeted therapy by inducing protein degradation. This mechanism could be explored further for this compound.
Q & A
Basic: What are the optimal synthetic routes for 1-Bromo-3-(chloromethyl)-5-nitrobenzene, and how can by-product formation be minimized?
Methodological Answer:
The synthesis typically involves sequential halogenation and nitration steps. For example:
- Halogenation: Bromination at the 1-position of a chloromethyl-substituted benzene derivative (e.g., using Br₂/FeBr₃ or NBS under radical conditions) .
- Nitration: Controlled nitration at the 5-position using HNO₃/H₂SO₄, ensuring regioselectivity via temperature modulation (0–5°C) .
- By-product mitigation: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers (e.g., 2-nitro vs. 5-nitro derivatives) and monitor purity via GC-MS (>98%) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for nitro groups at δ ~8.2 ppm and chloromethyl at δ ~4.5 ppm) .
- Elemental analysis: Validate C, H, N, and halogen content (e.g., theoretical C: 34.2%, Br: 25.4%) .
- Melting point determination: Compare observed mp (e.g., ~120–125°C) with literature values to assess purity .
Advanced: How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?
Methodological Answer:
The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles (e.g., amines, thiols) due to its polarizable C-Cl bond.
- Mechanistic studies: Perform kinetic experiments (e.g., SN2 vs. SN1 pathways) using varying solvents (polar aprotic vs. protic). For example, in DMF, the reaction with NaN₃ proceeds via SN2, yielding 3-azidomethyl derivatives .
- Steric effects: Substituents at the 5-nitro position may hinder nucleophilic attack; computational modeling (DFT) can predict steric/electronic barriers .
Advanced: How can conflicting literature data on melting points or purity be resolved?
Methodological Answer:
Discrepancies (e.g., mp variations of ±5°C) may arise from impurities or polymorphic forms.
- Cross-validation: Use DSC (differential scanning calorimetry) to confirm thermal behavior and HPLC to quantify impurities .
- Recrystallization optimization: Test solvents (e.g., ethanol/water mixtures) to isolate pure crystals and re-measure physical properties .
Advanced: What computational tools can predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations: Model transition states for Suzuki-Miyaura couplings (e.g., using Gaussian or ORCA). The bromine atom at position 1 is more reactive than the chloromethyl group due to lower bond dissociation energy (BDE) .
- Solvent effects: COSMO-RS simulations can predict solvation energies and optimize reaction conditions (e.g., DMF vs. THF) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (alkylating agents are potential carcinogens) .
- Ventilation: Use fume hoods to prevent inhalation of volatile by-products (e.g., NOx during synthesis) .
- Storage: Keep at 0–6°C in amber glass to prevent photodegradation and moisture absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
